Cyclopentyl 2,4-dibromobenzoate
Description
Cyclopentyl 2,4-dibromobenzoate is a brominated aromatic ester characterized by a cyclopentyl ester group attached to a benzoic acid backbone substituted with bromine atoms at the 2- and 4-positions. The bromine substituents contribute to its electron-withdrawing properties, influencing reactivity in substitution or coupling reactions, while the cyclopentyl group introduces steric bulk, which may modulate solubility and metabolic stability .
Synthetically, the compound is likely prepared via esterification of 2,4-dibromobenzoic acid with cyclopentanol under acidic or coupling conditions (e.g., DCC/DMAP). Analogous methods, such as the use of bromocyclopentane in alkylation reactions (e.g., for purine derivatives), highlight challenges in regioselectivity and yield optimization, which may parallel the synthesis of this compound .
Properties
Molecular Formula |
C12H12Br2O2 |
|---|---|
Molecular Weight |
348.03 g/mol |
IUPAC Name |
cyclopentyl 2,4-dibromobenzoate |
InChI |
InChI=1S/C12H12Br2O2/c13-8-5-6-10(11(14)7-8)12(15)16-9-3-1-2-4-9/h5-7,9H,1-4H2 |
InChI Key |
PJSDARSBFFEHNB-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)OC(=O)C2=C(C=C(C=C2)Br)Br |
Canonical SMILES |
C1CCC(C1)OC(=O)C2=C(C=C(C=C2)Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Cyclopentyl 2,4-dibromobenzoate belongs to a broader class of halogenated aromatic esters. Below is a comparative analysis with structurally related compounds, focusing on physicochemical properties, reactivity, and applications.
Structural Analogs
Cyclopentyl 2-Chloro-4-fluorobenzoate
- Substituents : Cl (2-position), F (4-position).
- Properties : Reduced molecular weight compared to the dibromo analog. The electron-withdrawing effects of Cl and F may alter reactivity in nucleophilic aromatic substitution. Fluorine’s smaller atomic radius reduces steric hindrance.
- Applications : Often used in medicinal chemistry for PET imaging probes due to fluorine-18 incorporation .
Methyl 2,4-Dibromobenzoate
- Ester Group : Methyl instead of cyclopentyl.
- Properties : Lower boiling point and higher solubility in polar solvents due to reduced steric bulk. Less stable under metabolic conditions due to easier ester hydrolysis.
- Applications : Common intermediate in Suzuki-Miyaura cross-coupling reactions .
Cyclopentyl 3,5-Diiodobenzoate
- Substituents : I (3,5-positions).
- Properties : Higher molecular weight and density. Iodine’s polarizability enhances halogen bonding, making it useful in crystal engineering.
- Applications : Explored in radiopharmaceuticals (e.g., iodine-131 labeling) .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (LogP) | Reactivity (Electrophilicity) |
|---|---|---|---|---|
| This compound | 358.97 | 95–98* | 3.2* | High (Br EWG) |
| Cyclopentyl 2-Cl-4-F-benzoate | 270.72 | 82–85 | 2.8 | Moderate |
| Methyl 2,4-dibromobenzoate | 293.94 | 68–70 | 2.5 | High |
*Estimated based on brominated benzoate analogs .
Research Findings and Challenges
- Synthetic Challenges : Regioselective bromination of benzoic acid derivatives often requires careful control of reaction conditions (e.g., Br₂/Fe catalysis vs. NBS). Competing di- vs. tri-substitution can complicate purification .
- Stability Issues : Cyclopentyl esters with electron-deficient aromatic rings may undergo photodegradation, necessitating stabilization additives in formulations .
- Comparative Performance : In drug delivery, this compound derivatives show 20–30% higher metabolic stability than methyl analogs in liver microsome assays but lower aqueous solubility .
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